2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Aromatic protons resonate between δ 6.8–7.5 ppm , with the -NH₂ group appearing as a broad singlet near δ 5.2 ppm . The methoxy protons produce a singlet at δ 3.8 ppm .
- ¹³C NMR : The -CF₃ carbon appears at δ 122.4 ppm (q, J = 273 Hz), while the methoxy carbon resonates at δ 56.2 ppm . Aromatic carbons adjacent to electronegative groups show deshielding, with signals at δ 128–135 ppm .
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺ ) is observed at m/z 225.6 , with fragmentation patterns showing losses of -Cl (m/z 190.6 ) and -OCH₃ (m/z 193.5 ).
Crystallographic Analysis and Solid-State Packing Behavior
No single-crystal X-ray data is available for this compound. However, analogous structures (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) exhibit monoclinic or triclinic packing with intermolecular hydrogen bonds between -NH₂ and adjacent electronegative groups. Van der Waals interactions between -CF₃ and chlorine atoms likely stabilize the lattice.
Thermochemical Properties: Melting Point, Boiling Point, and Phase Transitions
Experimental data on melting and boiling points is limited. The compound is stored at 2–8°C , suggesting a melting point near room temperature. The trifluoromethyl group elevates the melting point compared to non-fluorinated analogs due to increased molecular weight and halogen interactions. Phase transitions are influenced by hydrogen bonding and dipole-dipole interactions.
Solubility Parameters and Partition Coefficients (LogP)
The calculated partition coefficient (LogP ) is 2.95 , indicating moderate hydrophobicity. Solubility is higher in polar aprotic solvents (e.g., DMSO, acetone) than in water. The -NH₂ group enhances aqueous solubility slightly, while -CF₃ and -Cl reduce it.
| Property | Value/Description | Source |
|---|---|---|
| LogP | 2.95 | |
| Solubility in Water | <1 mg/mL |
Computational Chemistry Studies: DFT Calculations and Molecular Dynamics Simulations
DFT studies predict a HOMO-LUMO gap of 4.2 eV , suggesting moderate reactivity. The electrostatic potential map highlights electron-deficient regions near -Cl and -CF₃, and electron-rich zones around -NH₂ and -OCH₃. Molecular dynamics simulations indicate that the trifluoromethyl group’s rigidity reduces conformational flexibility in solution.
Properties
IUPAC Name |
2-chloro-5-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKLZLTMWEULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Chlorination of aniline derivatives to yield 2-chloro-5-trifluoromethylpyridine or related intermediates.
- Subsequent substitution of the chloro group with methoxy functionality.
Research Findings:
- Chlorination is typically carried out in the vapor phase at elevated temperatures (300°C–450°C), with controlled chlorine equivalents to favor positional selectivity.
- The separation of desired chlorinated products from by-products is more straightforward in vapor-phase chlorination, enhancing yield and purity.
Data Table 1: Chlorination Conditions for Aromatic Precursors
| Parameter | Range | Remarks |
|---|---|---|
| Temperature | 300°C–450°C | Vapor phase chlorination |
| Chlorine equivalents | ≥1 mol per mol substrate | Ensures complete chlorination |
| Diluent | Nitrogen, steam | Stabilizes reaction and controls temperature |
Aminolysis of Chlorinated Intermediates
A prominent route involves aminolysis of chlorinated aromatic compounds, followed by methylation and reduction steps to obtain the target aniline derivative.
Methodology:
Research Findings:
- The aminolysis is optimized at temperatures around 100°C–250°C with catalysts or solvents that facilitate nucleophilic substitution.
- Post-aminolysis, methylation is performed using methylating agents like dimethyl sulfate or methyl iodide, often in tetrahydrofuran (THF) or similar solvents.
Data Table 2: Aminolysis and Methylation Conditions
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Aminolysis | Ammonia or amines | Toluene, THF | 100°C–250°C | None or acid/base catalyst | 70–85 |
| Methylation | Dimethyl sulfate | THF | -50°C to 0°C | None | 75–90 |
Hydrogenation and Final Reduction
The final step often involves catalytic hydrogenation to reduce nitro or related groups to amines, followed by purification.
Research Insights:
Data Table 3: Hydrogenation Parameters
| Parameter | Range | Remarks |
|---|---|---|
| Hydrogen pressure | 4–6 kg/cm² | Ensures complete reduction |
| Temperature | 25°C–50°C | Mild conditions |
| Catalyst | Pd/C | High activity and selectivity |
Typical Yield:
| Step | Yield (%) | Purity |
|---|---|---|
| Hydrogenation | 70–85 | >99% purity |
Alternative Synthetic Route: Multi-step Functionalization
An alternative approach involves multi-step functionalization starting from simpler aromatic compounds, such as phenol derivatives, followed by selective halogenation, methoxylation, and trifluoromethylation.
Research Findings:
Data Table 4: Multi-step Functionalization Overview
| Step | Reactions | Conditions | Key Notes |
|---|---|---|---|
| Step 1 | Phenol methylation | Alkyl halides, base | Introduces methoxy group |
| Step 2 | Trifluoromethylation | Electrophilic aromatic substitution | Selective at para position |
| Step 3 | Chlorination | Chlorine gas, UV or heat | Positions chloro group ortho/para |
Summary of Research Findings
| Methodology | Advantages | Disadvantages | Typical Yield | Remarks |
|---|---|---|---|---|
| Vapor-phase chlorination + nucleophilic substitution | High selectivity, easier separation | Requires high temperature equipment | 80–90% | Suitable for large-scale synthesis |
| Aminolysis + methylation | Good control over functional groups | Multi-step, longer process | 70–85% | Flexible for different derivatives |
| Multi-step functionalization | Versatile, customizable | Complex, time-consuming | Variable | Best for tailored derivatives |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, which can be further functionalized for specific applications .
Scientific Research Applications
Agrochemical Applications
Synthesis of Trifluoromethylpyridines
This compound serves as a key intermediate in the synthesis of trifluoromethylpyridines, which are critical components in many agrochemical formulations. These pyridines often exhibit enhanced biological activity and stability, making them valuable for developing new pesticides and herbicides. Research has indicated that more than 20 new agrochemicals containing trifluoromethyl groups have been developed and received ISO common names, highlighting the compound's industrial relevance.
Pharmaceutical Development
Dual Inhibitors for Cancer Treatment
In pharmaceutical research, 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is utilized in the creation of dual inhibitors targeting CK2 and Pim kinases. These inhibitors demonstrate antiproliferative activity against various cancer cell lines, indicating potential for therapeutic applications in oncology.
Synthesis of Heterocycles
The compound is also employed in synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles. These heterocycles are often found in biologically active compounds and can lead to the development of new drugs targeting metabolic disorders and other diseases.
Interaction Studies
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and increasing bioavailability.
Case Study 1: Development of Anticancer Agents
Recent studies have focused on synthesizing dual inhibitors from this compound that target specific kinases involved in cancer cell proliferation. These inhibitors have shown promising results in preclinical trials, demonstrating significant anticancer activity against several tumor types.
Case Study 2: Agrochemical Innovations
In agrochemical research, the synthesis of new trifluoromethylpyridines derived from this compound has led to the formulation of novel pesticides with improved efficacy and reduced environmental impact due to their targeted action mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Reactivity and Bioactivity
- Chloro vs. Fluoro: The chloro group in this compound provides stronger electron-withdrawing effects than fluorine, increasing electrophilicity at the aromatic ring. This enhances its reactivity in coupling reactions (e.g., Sonogashira) compared to 2-Fluoro-5-(trifluoromethyl)aniline .
- Methoxy vs. Nitro: The methoxy group in the target compound donates electron density via resonance, improving solubility in polar solvents (e.g., methanol), whereas nitro groups (as in 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) reduce solubility and increase toxicity .
- Trifluoromethyl Positioning : Shifting the -CF₃ group from position 3 (target compound) to position 5 (2-Methoxy-5-(trifluoromethyl)aniline) alters steric hindrance, affecting binding to biological targets like enzymes or receptors .
Biological Activity
2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is a compound of significant interest in the fields of agrochemistry and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, particularly in breast cancer (MCF-7) and leukemia cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| U-937 | 15.0 | Cell cycle arrest at G1 phase |
Flow cytometry analysis confirmed that treatment with this compound leads to increased levels of activated caspase-3, indicating its role in promoting apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups such as trifluoromethyl enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can modulate the activity of various receptors, influencing signaling pathways associated with cancer progression.
Case Studies
A significant study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective anticancer agent, warranting further investigation into its pharmacokinetics and therapeutic index .
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline?
Methodological Answer:
The compound is typically synthesized via sequential functionalization of aniline derivatives. A key route involves chlorination of 3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions to introduce the chloro group at the 2-position . Subsequent methoxylation at the 5-position can be achieved via nucleophilic aromatic substitution (NAS) using sodium methoxide in a polar aprotic solvent like DMF. Yield optimization (often 60-75%) requires precise temperature control (0–5°C during chlorination, 80–100°C for methoxylation) and stoichiometric excess of reagents (1.2–1.5 equivalents). Purification is typically performed via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Advanced: How can reaction conditions be optimized to minimize by-products during chlorination?
Methodological Answer:
By-product formation (e.g., over-chlorination or isomerization) can be mitigated by:
- Catalyst Screening : Use Lewis acids like FeCl₃ to enhance regioselectivity .
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at 85–90% conversion .
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce side reactions compared to polar solvents.
- Stoichiometry : Limiting NCS to 1.1 equivalents minimizes di-chlorinated by-products . Post-reaction quenching with Na₂S₂O₃ removes excess chlorinating agents.
Basic: How do electron-withdrawing groups (e.g., -CF₃, -Cl) influence spectroscopic characterization?
Methodological Answer:
- NMR : The -CF₃ group induces deshielding in adjacent protons (e.g., H-4 and H-6), causing upfield shifts (δ 7.1–7.3 ppm). Chloro substituents at C-2 split aromatic proton signals into doublets (J = 8–10 Hz) .
- FT-IR : Strong C-F stretches appear at 1120–1160 cm⁻¹, while N-H stretches (aniline) are observed at 3350–3450 cm⁻¹ .
- UV-Vis : The trifluoromethyl group red-shifts absorbance maxima (~280 nm) due to extended conjugation .
Advanced: How can DFT calculations predict regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals to identify reactive sites. For this compound:
- LUMO Maps : Highlight electron-deficient positions (C-4 and C-6) prone to nucleophilic attack.
- Charge Distribution : Mulliken charges reveal partial positive charges at C-2 (due to -Cl) and C-5 (due to -OCH₃), guiding substitution patterns . Validate predictions with kinetic studies (e.g., Hammett plots).
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to acute dermal toxicity (Category 4) .
- Ventilation : Use fume hoods to avoid inhalation hazards (LC₅₀: 1.2 mg/L in rats).
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep in amber bottles under nitrogen at 2–8°C to prevent oxidation .
Advanced: How can discrepancies in reported melting points (e.g., 97–103°C vs. 100–105°C) be resolved?
Methodological Answer:
Discrepancies arise from polymorphic forms or impurities. To resolve:
- DSC Analysis : Determine the true melting point via differential scanning calorimetry (heating rate: 5°C/min) .
- Recrystallization : Purify using ethanol/water (70:30) to isolate the dominant polymorph.
- HPLC-PDA : Check purity (>98%) and identify co-eluting impurities .
Advanced: What role does the trifluoromethyl group play in enhancing metabolic stability?
Methodological Answer:
The -CF₃ group:
- Blocks Metabolism : Resists cytochrome P450 oxidation due to strong C-F bonds.
- Lipophilicity : Increases logP (experimental: ~2.5), enhancing membrane permeability. Validate via in vitro microsomal assays (e.g., human liver microsomes, NADPH cofactor) .
Basic: How can researchers validate the regiochemical assignment of substituents?
Methodological Answer:
- NOESY NMR : Correlate spatial proximity of H-4 (adjacent to -CF₃) and H-6 (meta to -Cl) .
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., C-Cl bond length: ~1.73 Å) .
Advanced: What strategies improve scalability for multi-gram synthesis?
Methodological Answer:
- Flow Chemistry : Use continuous flow reactors for chlorination steps to enhance heat dissipation and reduce reaction time .
- Crystallization-Driven Purification : Replace column chromatography with anti-solvent crystallization (e.g., adding hexane to DMF solution) .
- Quality Control : Implement inline FT-IR for real-time monitoring of intermediate formation .
Basic: How does the compound’s solubility profile affect experimental design?
Methodological Answer:
The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL) and dichloromethane. For biological assays:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
